molecular formula C15H15N3O2 B2447086 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide CAS No. 2034244-65-8

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide

Cat. No.: B2447086
CAS No.: 2034244-65-8
M. Wt: 269.304
InChI Key: PNZAIKVNYUSTLE-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide is a chemical compound that features a cyclopropylmethoxy group attached to a pyridin-3-yl ring, which is further connected to an isonicotinamide moiety

Preparation Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Coupling with pyridin-3-yl ring: The cyclopropylmethoxy halide is then reacted with a pyridin-3-yl derivative under suitable conditions to form the intermediate compound.

    Formation of isonicotinamide moiety: The intermediate is then coupled with isonicotinic acid or its derivatives to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide has a wide range of applications in scientific research, including:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide can be compared with other similar compounds, such as:

    2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide: This compound has a similar structure but with the pyridinyl group attached at a different position, leading to different chemical and biological properties.

    2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide: Another similar compound with the pyridinyl group attached at the 4-position, which may result in variations in its reactivity and applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-pyridin-3-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(18-13-2-1-6-16-9-13)12-5-7-17-14(8-12)20-10-11-3-4-11/h1-2,5-9,11H,3-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZAIKVNYUSTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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